molecular formula C16H19N3O2S B2481516 2-(benzylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797714-44-3

2-(benzylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2481516
CAS RN: 1797714-44-3
M. Wt: 317.41
InChI Key: YYPHMMQPQUWWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds related to pyrazole-acetamide derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds, including those with tetrahydrofuran and benzothiazole moieties, have been synthesized and analyzed to understand their structural and chemical properties.

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives often involves multi-step reactions, starting from basic heterocyclic scaffolds like pyrazole, benzothiazole, or imidazole, which are further functionalized with various substituents including acetamide groups, to yield the desired compounds (Duran & Canbaz, 2013).

Molecular Structure Analysis

Structural characterization of these compounds typically involves spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These techniques provide detailed information about the molecular conformation, arrangement of functional groups, and overall molecular geometry. For example, crystal structure analysis can reveal the presence of intramolecular hydrogen bonding and other non-covalent interactions that stabilize the compound's structure (Sebhaoui et al., 2020).

Chemical Reactions and Properties

The reactivity of pyrazole-acetamide derivatives can vary significantly depending on the substituents attached to the core structure. These compounds can undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution, leading to a wide range of products with potential biological activities. The presence of electron-donating or withdrawing groups can significantly affect their chemical properties and reactivity (Youssef, 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. Solvent-dependent properties, like (Z)/(E)-isomerism, can also be observed in some cases, affecting the compounds' physical characteristics and their biological activity (Papageorgiou et al., 1998).

Chemical Properties Analysis

The chemical properties, such as acidity (pKa), reactivity towards other chemical species, and the potential for forming derivatives, are critical for understanding the behavior of these compounds in biological systems. The pKa values, for instance, can influence the compound's ionization state in physiological conditions, affecting its absorption, distribution, metabolism, and excretion (ADME) properties (Duran & Canbaz, 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. It could potentially interact with biological systems through the aromatic rings or the polar amide group .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

2-benzylsulfanyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(12-22-11-13-4-2-1-3-5-13)18-14-8-17-19(9-14)15-6-7-21-10-15/h1-5,8-9,15H,6-7,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPHMMQPQUWWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.